molecular formula C14H22N2O5S B5859302 2,6-dimethoxy-4-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol

2,6-dimethoxy-4-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol

Cat. No. B5859302
M. Wt: 330.40 g/mol
InChI Key: NBRRHRJEGDBDFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dimethoxy-4-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol, also known as MPMP, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-4-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This compound has also been shown to inhibit the aggregation of amyloid-beta, a protein that is associated with Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. This compound has also been shown to have antioxidant properties, which may help to protect against oxidative damage in the brain.

Advantages and Limitations for Lab Experiments

2,6-dimethoxy-4-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol has several advantages for lab experiments. It is a highly specific inhibitor of acetylcholinesterase and has been shown to have a high affinity for amyloid-beta. This compound is also stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in vivo. This compound is also not very soluble in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2,6-dimethoxy-4-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol. One area of interest is the development of this compound as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. Another area of interest is the study of this compound as a fluorescent probe for imaging studies. Finally, the study of the biochemical and physiological effects of this compound may lead to a better understanding of its mechanism of action and potential therapeutic uses.

Synthesis Methods

The synthesis of 2,6-dimethoxy-4-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol can be achieved using various methods. The most commonly used method involves the reaction of 2,6-dimethoxyphenol with 4-(methylsulfonyl)-1-piperazine in the presence of a base such as sodium hydride. This reaction leads to the formation of this compound as a white solid with a high yield.

Scientific Research Applications

2,6-dimethoxy-4-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol has been used in various scientific research applications due to its unique properties. It has been widely studied as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been used in the study of protein-protein interactions and as a fluorescent probe for imaging studies.

properties

IUPAC Name

2,6-dimethoxy-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O5S/c1-20-12-8-11(9-13(21-2)14(12)17)10-15-4-6-16(7-5-15)22(3,18)19/h8-9,17H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRRHRJEGDBDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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